An In-Depth Technical Guide to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine: A Key Building Block in Modern Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By combining the pharmacologically validated 5-aminopyrazole scaffold with an N-methylpiperidine moiety, this molecule serves as a versatile and valuable building block for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, a proposed synthetic route with characterization workflows, and its strategic applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
Introduction: The Strategic Importance of the Aminopyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have led to its incorporation into numerous FDA-approved drugs.[2] Pyrazole-containing molecules exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties.[3][4]
Within this class, 5-aminopyrazoles are particularly noteworthy. The presence of a reactive primary amine at the 5-position makes them exceptionally versatile precursors for constructing more complex, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[3][5] These fused systems are central to many modern therapeutic programs.
The subject of this guide, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine , strategically combines the reactive 5-aminopyrazole core with an N-methylpiperidine substituent. The piperidine ring is a common feature in pharmaceuticals, often used to improve solubility, modulate lipophilicity, and enhance binding to biological targets. The N-methyl group can further influence pharmacokinetic properties, including absorption and brain penetration. This makes the title compound a highly valuable intermediate for creating sophisticated drug candidates with tailored properties.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.
Chemical Identity
The structural and identifying information for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine is summarized below.
| Identifier | Value |
| IUPAC Name | 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine |
| CAS Number | 3524-30-9 |
| Molecular Formula | C₉H₁₆N₄ |
| Molecular Weight | 180.25 g/mol |
| SMILES | CN1CCC(CC1)n1c(ccn1)N |
| InChI | InChI=1/C9H16N4/c1-12-6-3-8(4-7-12)13-9(10)2-5-11-13/h2,5,8H,3-4,6-7,10H2,1H3 |
Predicted Physicochemical Properties
While extensive experimental data is not publicly available, computational models provide valuable insights into the molecule's drug-like properties. These properties are crucial for predicting its behavior in biological systems.
| Property | Predicted Value | Significance in Drug Discovery |
| cLogP | 0.7 - 1.2 | Indicates good balance between hydrophilicity and lipophilicity, influencing solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 55.0 Ų | Suggests good potential for oral bioavailability and cell permeability (typically < 140 Ų). |
| Hydrogen Bond Donors | 1 (from -NH₂) | Participates in interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (3x Nitrogen atoms) | Participates in interactions with biological targets. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |
Note: Predicted values are generated from standard computational algorithms and should be confirmed experimentally.
Physical Properties
Based on its structure and data for similar compounds, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine is expected to be a solid at room temperature with appreciable solubility in polar organic solvents like methanol, ethanol, and DMSO. The presence of the amine group allows for hydrogen bonding, influencing its physical state and solubility.[6]
Synthesis and Characterization
The synthesis of 5-aminopyrazoles is well-established, with the most common and versatile method being the condensation of a hydrazine with a β-ketonitrile.[6][7] This strategy provides a reliable and efficient pathway to the target molecule.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the N-C bond between the pyrazole and piperidine rings. This reveals two key starting materials: 1-methyl-4-hydrazinylpiperidine and a suitable three-carbon electrophile, such as a derivative of cyanoacetaldehyde .
Proposed Synthetic Protocol
This protocol is based on established literature procedures for the synthesis of 5-aminopyrazoles.[6][8][9]
Step 1: Preparation of 1-methyl-4-hydrazinylpiperidine (Not detailed) This intermediate can be synthesized from 1-methyl-4-piperidone via formation of the corresponding hydrazone followed by reduction, or through nucleophilic substitution of a suitable leaving group at the 4-position of the piperidine ring with hydrazine.
Step 2: Cyclocondensation to form 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
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To a stirred solution of 1-methyl-4-hydrazinylpiperidine (1.0 eq) in ethanol (10 volumes), add 3-ethoxyacrylonitrile or a similar β-ketonitrile equivalent (1.1 eq).
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Add a catalytic amount of a mild acid, such as acetic acid (0.1 eq), to facilitate the initial condensation.
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Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds to completion within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Causality: The reaction proceeds via an initial nucleophilic attack of the hydrazine onto the carbonyl or equivalent electrophilic carbon, forming a hydrazone intermediate.[6] This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole aromatic ring. Ethanol is a common and effective solvent for this type of condensation.
Purification and Characterization Workflow
Purity is paramount for subsequent applications. A standard workflow ensures the final compound meets the required specifications.
Expected Analytical Data:
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¹H NMR: Expect characteristic signals for the N-methyl group (singlet, ~2.2-2.4 ppm), piperidine ring protons (multiplets, ~1.5-3.0 ppm), pyrazole ring protons (two doublets, ~5.5-7.5 ppm), and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Signals corresponding to all 9 unique carbon atoms, including the aliphatic carbons of the piperidine ring, the N-methyl carbon, and the aromatic carbons of the pyrazole ring.
-
HRMS (ESI+): A prominent peak corresponding to the [M+H]⁺ ion, with the measured mass matching the calculated exact mass of C₉H₁₇N₄⁺.
-
FT-IR: Characteristic absorption bands for N-H stretching of the primary amine (~3200-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), and C=C/C=N stretching in the aromatic region (~1500-1650 cm⁻¹).
Applications in Medicinal Chemistry
The true value of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine lies in its utility as a scaffold for building potent and selective drug candidates. Its bifunctional nature—a nucleophilic amine and a multi-functional pyrazole ring—allows for extensive chemical elaboration.
Role as a Versatile Synthetic Intermediate
The primary amine at the C5 position is a key handle for derivatization. It can readily participate in reactions to form amides, sulfonamides, ureas, or be used as a nucleophile in substitution reactions. This versatility allows chemists to append a wide variety of functional groups to probe structure-activity relationships (SAR). Furthermore, the pyrazole ring itself can be functionalized, although the amine group is typically the most reactive site for initial modifications.
Application in Kinase Inhibitor Development
Kinases are a major class of drug targets, particularly in oncology and immunology. The 5-aminopyrazole scaffold is a well-known hinge-binding motif found in many kinase inhibitors. It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. This compound is an ideal starting point for developing inhibitors against targets such as:
-
p38 MAP Kinase: Inhibitors are sought for treating inflammatory diseases.[10] The 5-aminopyrazole core has proven effective in designing selective p38 inhibitors.[3][10]
-
Cyclin-Dependent Kinases (CDKs): CDK inhibitors are a major focus in cancer therapy.
-
Bruton's Tyrosine Kinase (BTK): BTK inhibitors are used for treating certain leukemias and lymphomas.[3]
The N-methylpiperidine moiety can occupy solvent-exposed regions of the ATP-binding pocket, where modifications can tune selectivity and improve pharmacokinetic properties like solubility and cell permeability.
Safety, Handling, and Storage
While specific toxicological data for this compound is limited, general precautions for handling aminopyrazole derivatives should be strictly followed.
-
Hazard Identification: Assumed to be a skin, eye, and respiratory tract irritant based on data for analogous compounds.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine is more than a simple chemical; it is a strategically designed building block that empowers medicinal chemists. By merging the proven biological relevance of the 5-aminopyrazole scaffold with the favorable pharmacokinetic contributions of the N-methylpiperidine moiety, this compound provides a robust starting point for the discovery and optimization of novel therapeutics. Its versatile reactivity and drug-like structural features make it a valuable asset in programs targeting a wide array of diseases, from cancer to chronic inflammation.
References
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Al-Mulla, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(i), 179-197. [Link]
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Gemi, B., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]
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Al-Mulla, A. (2011). (PDF) Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
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Aggarwal, R., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 10, 15-45. [Link]
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Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2202. [Link]
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-75. [Link]
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ResearchGate. (2025). (PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule. ResearchGate. [Link]
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